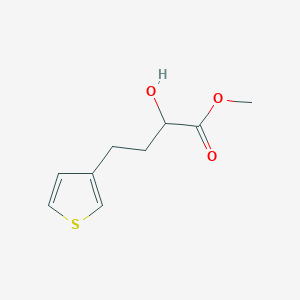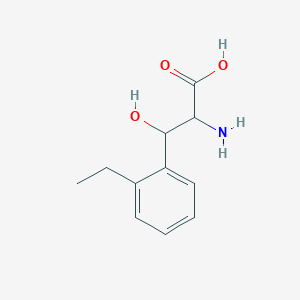
3-(Piperazin-1-ylmethyl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a heterocyclic compound that contains both piperazine and thiolane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic drug due to its ability to act as a dopamine and serotonin antagonist.
Pharmaceuticals: It is used in the development of drugs with antiviral, antimicrobial, and antitumor activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and is used as an antipsychotic drug.
4-[(3-(4-chlorophenyl)piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione: A structurally similar compound with potential antiviral and antimicrobial activities.
Uniqueness
3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to its combination of piperazine and thiolane moieties, which confer distinct chemical and biological properties. Its ability to act as a dopamine and serotonin antagonist makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C9H18N2O2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
3-(piperazin-1-ylmethyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)6-1-9(8-14)7-11-4-2-10-3-5-11/h9-10H,1-8H2 |
InChI Key |
RTWBZARDVLIBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)

![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)





